Scaffold-Level Nav1.7 Inhibitory Potential: Class Inference Only
This compound embeds the 1,2,3,4-tetrahydroquinoline sulfonamide core that, in the hands of Amgen, yielded multiple single-digit nanomolar Nav1.7 inhibitors [1]. However, no direct assay data exist for [2-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)ethyl]amine. The closest evidence is class-level: Amgen’s patent exemplifies 2-oxo-1,2-dihydroquinoline sulfonamides (e.g., compound Ex. 1, IC50 = 34 nM on Nav1.7) and demonstrates that saturation of the quinoline ring profoundly influences activity. This compound's fully saturated tetrahydroquinoline core differentiates it from the patent's 2-oxo series, yet the absence of a disclosed IC50 precludes any quantitative claim.
| Evidence Dimension | Nav1.7 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No disclosed data |
| Comparator Or Baseline | Amgen Ex.1 (2-oxo-dihydroquinoline sulfonamide): IC50 = 34 nM (Nav1.7 automated patch clamp) |
| Quantified Difference | Not calculable for target compound |
| Conditions | Human Nav1.7 expressed in HEK293 cells; IonWorks Quattro automated patch clamp |
Why This Matters
The class-level evidence indicates that the scaffold can achieve high potency, but the missing data for the exact compound mean purchasers cannot differentiate it from other uncharacterized tetrahydroquinoline sulfonamides.
- [1] WO 2017/106871 A1 (Amgen Inc.) – Example 1 Nav1.7 IC50 = 34 nM View Source
